3-(5-Bromo-2-chlorophenyl)-2-hydroxypropanoic acid
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Overview
Description
3-(5-Bromo-2-chlorophenyl)-2-hydroxypropanoic acid is an organic compound that features a bromine and chlorine substituted phenyl ring attached to a hydroxypropanoic acid moiety
Preparation Methods
The synthesis of 3-(5-Bromo-2-chlorophenyl)-2-hydroxypropanoic acid typically involves multiple steps. One common method starts with the bromination of 2-chlorobenzonitrile to produce 5-bromo-2-chlorobenzonitrile, which is then hydrolyzed to form 5-bromo-2-chlorobenzoic acid . This intermediate can be further reacted with appropriate reagents to introduce the hydroxypropanoic acid moiety.
Industrial production methods often involve diazotization and chlorination reactions, followed by hydrolysis to achieve high yields and purity . These methods are scalable and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
3-(5-Bromo-2-chlorophenyl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions are common, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, sodium hydroxide for hydrolysis, and various reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(5-Bromo-2-chlorophenyl)-2-hydroxypropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-chlorophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets. For instance, in the context of SGLT-2 inhibitors, the compound binds to the sodium-glucose co-transporter 2 (SGLT-2) in the kidneys, inhibiting glucose reabsorption and promoting glucose excretion in the urine . This mechanism is crucial for its antidiabetic effects.
Comparison with Similar Compounds
3-(5-Bromo-2-chlorophenyl)-2-hydroxypropanoic acid can be compared with similar compounds such as:
5-Bromo-2-chlorobenzoic acid: This compound shares the bromine and chlorine substitutions on the phenyl ring but lacks the hydroxypropanoic acid moiety.
(3S)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran: This compound is used in the synthesis of SGLT-2 inhibitors and has a similar bromine and chlorine substituted phenyl ring.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C9H8BrClO3 |
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Molecular Weight |
279.51 g/mol |
IUPAC Name |
3-(5-bromo-2-chlorophenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H8BrClO3/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14/h1-3,8,12H,4H2,(H,13,14) |
InChI Key |
PBPVWPHUIYHGRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)CC(C(=O)O)O)Cl |
Origin of Product |
United States |
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